DL,DL-Asalin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DL,DL-Asalin is synthesized through a series of chemical reactions involving the acetylation of phenylalanine and valine, followed by esterification. The compound is well soluble in ethyl alcohol, which is often used as a solvent in its preparation .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
DL,DL-Asalin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents
Common Reagents and Conditions
Oxidizing Agents: Commonly used oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and other nucleophiles are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
DL,DL-Asalin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of DL,DL-Asalin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by interfering with DNA synthesis and repair, leading to the inhibition of tumor cell growth. The compound’s unique structure allows it to bind to specific enzymes and receptors, disrupting their normal function .
Comparison with Similar Compounds
DL,DL-Asalin can be compared with other similar compounds, such as:
DL-Alanosine: Another antitumor compound with a similar structure but different functional groups.
DL-Valine Derivatives: Compounds with similar amino acid components but varying ester groups
Highlighting Uniqueness
This compound’s uniqueness lies in its specific combination of DL-phenylalanyl and DL-valine ethyl ester components, which contribute to its distinct chemical properties and biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying chemical reactions, developing new pharmaceuticals, and exploring its antitumor effects.
Properties
CAS No. |
531-77-1 |
---|---|
Molecular Formula |
C22H33Cl2N3O4 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
LGLLXTFYYXSARU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Origin of Product |
United States |
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